4-chloro-N-ethyl-N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)benzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a chloro-substituted benzene ring, an ethyl group, and a fluorenylidene aminooxy-hydroxypropyl side chain. The sulfonamide group (-SO₂NH-) is a common pharmacophore in medicinal chemistry, often associated with biological activity such as enzyme inhibition or receptor binding . The 2-hydroxypropyl linker provides conformational flexibility and hydrogen-bonding capacity, which could modulate solubility or intermolecular interactions .
Properties
IUPAC Name |
4-chloro-N-ethyl-N-[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O4S/c1-2-27(32(29,30)19-13-11-17(25)12-14-19)15-18(28)16-31-26-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-14,18,28H,2,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICXLWMTAFXBEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(CON=C1C2=CC=CC=C2C3=CC=CC=C31)O)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-ethyl-N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the fluorenylidene intermediate, which is then reacted with the appropriate sulfonamide and chloroethyl reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-ethyl-N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The fluorenylidene moiety can be reduced to form fluorenyl derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like ammonia or thiourea. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution of the chloro group can produce a variety of substituted sulfonamides.
Scientific Research Applications
4-chloro-N-ethyl-N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-ethyl-N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenylidene moiety can form stable complexes with these targets, modulating their activity and leading to various biological effects. The sulfonamide group may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Systems
- N-(3-{[(9H-Fluoren-9-ylidene)Amino]Oxy}-2-Hydroxypropyl)-N-(4-Methoxyphenyl)-4-Methylbenzene-1-Sulfonamide (): This analogue replaces the ethyl and chloro groups with a methoxyphenyl and methyl substituent. The methyl group may reduce steric hindrance, improving binding pocket accommodation .
N-[3-(3,6-Dichloro-9H-Carbazol-9-yl)-2-Hydroxypropyl]-N-(4-Methoxyphenyl)-4-Methylbenzenesulfonamide ():
The carbazole moiety here replaces the fluorenylidene group. Carbazole’s planar structure and extended conjugation may enhance fluorescence or intercalation properties, making this compound suitable for optoelectronic applications. However, the dichloro substitution could introduce toxicity concerns absent in the fluorenylidene-based target compound .
Derivatives with Varied Sulfonamide Substituents
- 4-Chloro-2-(6-Chlorobenzo[1,3]Dioxol-5-Ylmethylthio)-N-[Imino(3-Methyl-2-Thioxo-2,3-Dihydro-1H-Imidazol-1-Yl)Methyl]Benzene-1-Sulfonamide (): This compound features a methylthio (-SCH₃) and heterocyclic imino group. The thioether linkage increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to the target compound’s hydroxypropyl linker. The imidazole-thione group could confer metal-chelating properties, relevant for catalytic or antimicrobial applications .
- 4-Chloro-N-(3,4-Dihydroxy-9,10-Dioxo-9,10-Dihydroanthracen-2-Yl)Benzene-1-Sulfonamide (): The anthraquinone substituent introduces redox activity and strong UV-Vis absorption, making this compound a candidate for dye-sensitized solar cells or fluorescent probes. In contrast, the target compound’s fluorenylidene group may offer better photostability but weaker absorption in the visible range .
Biological Activity
The compound 4-chloro-N-ethyl-N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, supported by diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of various precursors, including 9H-fluoren-9-ylidene derivatives and sulfonamide functionalities. The general synthetic route includes:
- Formation of the Fluorenylidene Intermediate : The reaction of 9H-fluoren-9-one with appropriate amines to create a fluorenylidene structure.
- Sulfonamide Formation : The introduction of a sulfonamide group through the reaction with sulfonyl chlorides or similar reagents.
- Final Modifications : Alkylation or acylation steps to introduce the ethyl and hydroxypropyl groups.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have shown that fluorenylidene derivatives can inhibit bacterial growth effectively. The antimicrobial evaluation typically involves:
- Minimum Inhibitory Concentration (MIC) tests against various bacterial strains.
- Assessment of the compound's ability to disrupt bacterial cell walls.
Cardiovascular Effects
A study focused on the cardiovascular implications of benzene sulfonamides, including derivatives similar to our compound, showed that they can influence perfusion pressure and coronary resistance in isolated rat heart models. Notably, compounds like 4-(2-aminoethyl)-benzenesulfonamide demonstrated a decrease in perfusion pressure, suggesting potential applications in managing hypertension .
Docking Studies
Computational docking studies have been employed to predict the interaction of this compound with calcium channels. These studies suggest that the compound may act as an inhibitor of calcium channels, which could explain its effects on cardiovascular parameters .
Table: Summary of Biological Activities
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibits bacterial growth | |
| Cardiovascular | Decreases perfusion pressure | |
| Calcium Channel Inhibition | Potential inhibitor |
Case Study 1: Antimicrobial Evaluation
A recent study synthesized several fluorenylidene derivatives and evaluated their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that compounds structurally related to this compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
Case Study 2: Cardiovascular Impact
In a controlled experiment using isolated rat hearts, researchers administered various sulfonamide derivatives. The results demonstrated that certain derivatives significantly reduced coronary resistance and perfusion pressure over time, suggesting their potential use in treating conditions like hypertension.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
